![molecular formula C24H23F3N2O3S B4119262 3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4119262.png)
3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)-N-[3-(trifluoromethyl)phenyl]propanamide
Overview
Description
Synthesis Analysis
The synthesis of sulfonamide compounds, including those similar to the subject compound, involves detailed characterizations such as FT-IR, 1H-NMR, 13C-NMR, UV–vis, and X-Ray single crystal determination. These procedures help define the molecular geometry, vibrational frequencies, chemical shifts, and absorption wavelengths, ensuring the compound's identity and purity are meticulously analyzed (Durgun et al., 2016).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives has been extensively studied through techniques like Density Functional Theory (DFT) to compare optimized geometries with crystal structure parameters. These analyses include Molecular Electrostatic Potential (MEP), Natural Bond Orbital (NBO), Frontier Molecular Orbital (FMO) analysis, and more, offering deep insights into the electron distribution and molecular bonding characteristics of these compounds (Durgun et al., 2016).
Chemical Reactions and Properties
Reactions involving sulfonamide compounds, such as their interaction with butyllithium to afford dianions, demonstrate the reactive versatility of these molecules. These reactions lead to stable γ-hydroxy amides and further to compounds like 5-alkyl-2(5H)-furanones, showcasing the compound's potential for various chemical transformations (Tanaka et al., 1984).
Physical Properties Analysis
The study of sulfonamide compounds reveals significant information about their physical properties, including their solubility in common aprotic solvents, thermal stability, and the ability to form flexible and tough membranes. These properties are crucial for understanding the practical applications and handling of these compounds (Chen et al., 2006).
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives, such as their antibacterial and antifungal activities, have been extensively explored. These studies highlight the compound's moderate to significant activity against various bacterial and fungal strains, underscoring the compound's potential in medicinal chemistry and pharmaceutical applications (Chohan & Shad, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[4-(1-phenylethylsulfamoyl)phenyl]-N-[3-(trifluoromethyl)phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N2O3S/c1-17(19-6-3-2-4-7-19)29-33(31,32)22-13-10-18(11-14-22)12-15-23(30)28-21-9-5-8-20(16-21)24(25,26)27/h2-11,13-14,16-17,29H,12,15H2,1H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRIGZQVIUUFGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(1-phenylethylsulfamoyl)phenyl]-N-[3-(trifluoromethyl)phenyl]propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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